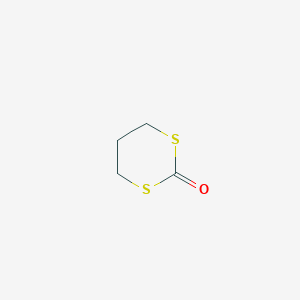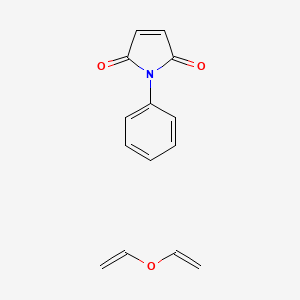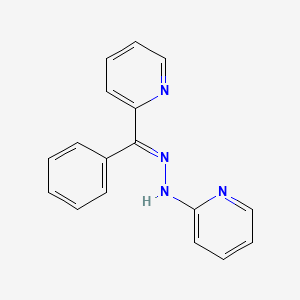![molecular formula C10H10OSe B14691469 2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane] CAS No. 24194-77-2](/img/structure/B14691469.png)
2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] is a unique spirocyclic compound that features a selenium atom within its structure Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] typically involves multi-component reactions. One common method includes the reaction of benzaldehyde with cyclohexane-1,3-dione and malononitrile under specific conditions . The reaction is often catalyzed by nanocomposites such as Al2O3/V2O5, which provide good yields and short reaction times .
Industrial Production Methods: While specific industrial production methods for 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced catalytic systems to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to open the oxirane ring under mild conditions.
Major Products: The major products formed from these reactions include selenoxides, selenides, and various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] involves its interaction with molecular targets through its selenium and oxirane moieties. The selenium atom can participate in redox reactions, while the oxirane ring can undergo nucleophilic attack, leading to the formation of various biologically active intermediates. These interactions can modulate biological pathways, making the compound a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Spiroindole: Contains an indole moiety and exhibits significant biological activity.
Spirooxindole: Known for its applications in drug design and synthesis.
Spiro-4H-pyran: Exhibits a broad spectrum of biological activities and is used in medicinal chemistry.
Uniqueness: 2H,4H-Spiro[1-benzoselenopyran-3,2’-oxirane] is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities not commonly found in other spirocyclic compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
24194-77-2 |
|---|---|
Molekularformel |
C10H10OSe |
Molekulargewicht |
225.16 g/mol |
IUPAC-Name |
spiro[2,4-dihydroselenochromene-3,2'-oxirane] |
InChI |
InChI=1S/C10H10OSe/c1-2-4-9-8(3-1)5-10(6-11-10)7-12-9/h1-4H,5-7H2 |
InChI-Schlüssel |
QQKFBYGDJNZKIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2[Se]CC13CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


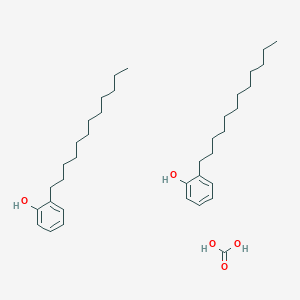

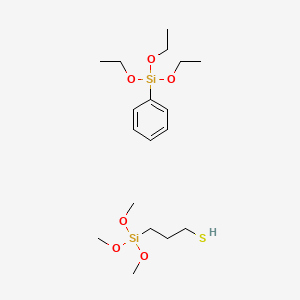
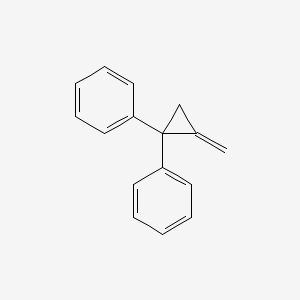
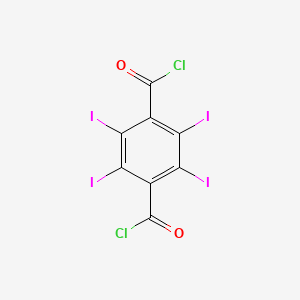
![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
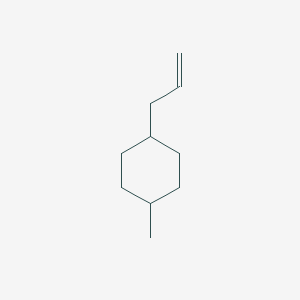
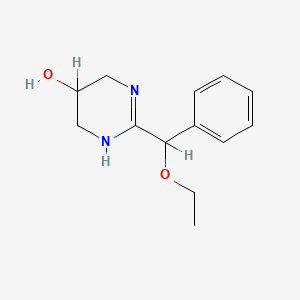
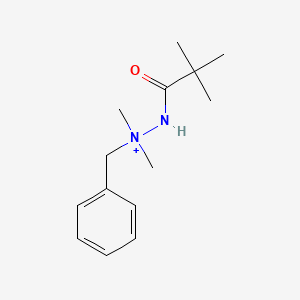
![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
